3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid
Description
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is a non-proteinogenic amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the 3-amino position, a hydroxyl group at the 2-position, and a methyl branch at the 5-position of the hexanoic acid backbone. This compound is of interest in medicinal chemistry and bioconjugation due to its stereochemical complexity and functional versatility .
Properties
CAS No. |
62023-35-2 |
|---|---|
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-10(2)8-12(13(17)14(18)19)16-15(20)21-9-11-6-4-3-5-7-11/h3-7,10,12-13,17H,8-9H2,1-2H3,(H,16,20)(H,18,19) |
InChI Key |
GLIFSOKVWZLIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid generally involves the following key steps:
- Synthesis or procurement of the 3-amino-2-hydroxy-5-methylhexanoic acid backbone.
- Protection of the amino group with a benzyloxycarbonyl (Cbz) group.
- Purification and isolation of the protected amino acid.
This strategy is consistent with classical amino acid derivative synthesis, where protecting groups are introduced to prevent undesired side reactions during further synthetic manipulations.
Detailed Synthetic Route from Patent Literature
According to European Patent EP0206807A2, which covers novel amino acid derivatives including this compound or closely related structures, the preparation involves:
Starting Material Preparation:
- The amino acid backbone, 3-amino-2-hydroxy-5-methylhexanoic acid, can be synthesized following methods described in the literature (e.g., J. Org. Chem., Vol. 45, pages 2288-2290, 1980).
- Alternatively, statine or N-(tert-butyloxycarbonyl)statine derivatives can be used for related compounds.
Protection of the Amino Group:
- The amino group is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) or equivalent reagents to form the benzyloxycarbonyl-protected amino acid.
- This step is crucial to prevent amino group participation in subsequent reactions.
-
- The protected amino acid can be coupled with other amino acid derivatives or reagents using peptide coupling agents such as diphenyl phosphoryl azide (DPPA) and triethylamine in solvents like N,N-dimethylformamide (DMF).
- The reaction is typically carried out under ice-cooling followed by stirring overnight to ensure complete coupling.
-
- After reaction completion, the mixture is worked up by conventional methods (extraction, washing, and crystallization) to isolate the pure protected amino acid.
-
- The compound can be converted into pharmaceutically acceptable salts (e.g., hydrochloride, sulfate) through reaction with appropriate acids.
Stock Solution Preparation (From Chemical Supplier Data)
For practical laboratory use, stock solutions of the compound are typically prepared as follows:
| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 3.58 | 0.716 | 0.358 |
| 5 mg | 17.90 | 3.58 | 1.79 |
| 10 mg | 35.80 | 7.16 | 3.58 |
- Solvents such as dimethyl sulfoxide (DMSO) are preferred due to solubility.
- Heating to 37°C combined with ultrasonic bath oscillation improves solubility.
- Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
- Storage recommendations: -80°C for up to 6 months or -20°C for up to 1 month.
Research Findings and Notes on Preparation
- The compound is stable under typical laboratory conditions and can be stored at room temperature in solid form.
- The benzyloxycarbonyl protecting group is widely used in peptide synthesis for its stability and ease of removal.
- The synthetic route involving DPPA and triethylamine for coupling is a well-established method for peptide bond formation, offering high yields and purity.
- The amino acid backbone synthesis is a critical step and may involve multi-step organic synthesis, including esterification, hydrolysis, and stereoselective control to ensure the correct L-configuration.
- The compound's preparation is supported by patent literature emphasizing its utility as a renin inhibitor, highlighting the importance of purity and stereochemistry in biological activity.
Summary Table of Preparation Methods
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Amino acid backbone synthesis | Synthesis of 3-amino-2-hydroxy-5-methylhexanoic acid | Literature methods (e.g., J. Org. Chem.) | Requires stereochemical control |
| Amino group protection | Introduction of benzyloxycarbonyl group | Benzyloxycarbonyl chloride (Cbz-Cl), base | Protects amino group for coupling |
| Coupling reaction | Formation of peptide bond or derivative linkage | Diphenyl phosphoryl azide, triethylamine, DMF, ice cooling | Overnight stirring for completion |
| Purification | Isolation of pure compound | Extraction, crystallization | Ensures removal of impurities |
| Salt formation (optional) | Conversion to pharmaceutically acceptable salt | Acid treatment (e.g., HCl) | Enhances stability and solubility |
| Stock solution prep | Dissolution for experimental use | DMSO, heating, ultrasonic bath | Avoid freeze-thaw cycles |
Chemical Reactions Analysis
1.1. Esterification and Salt Formation
The compound reacts with alcohols under acidic conditions to form ester derivatives. For example:
-
Reaction with isopropyl alcohol and HCl yields isopropyl (2RS,3S)-3-amino-2-hydroxy-5-methylhexanoate hydrochloride .
-
Conditions : Hydrogen chloride gas is introduced into an isopropanol solution, followed by reflux with benzene to remove water.
-
Product : White crystalline solid (m.p. 137–140°C) confirmed via IR spectroscopy (νCO 1570 cm⁻¹) and NMR .
1.2. Deprotection of the Cbz Group
The benzyloxycarbonyl group is removed via catalytic hydrogenation or acidolysis:
-
Hydrogenation : Pd/C in isopropyl alcohol under H₂ gas cleaves the Cbz group, yielding the free amine .
-
Acidolysis : Treatment with HCl in dioxane or trifluoroacetic acid (TFA) also removes the protective group, though this method risks racemization.
Key Reaction Types and Conditions
The table below summarizes major reaction categories, reagents, and outcomes:
Stereochemical Considerations
The compound’s stereochemistry (2RS,3S configuration) significantly impacts reactivity:
-
Diastereoselectivity : Reactions at the hydroxyl group (e.g., esterification) show preference for the 2R configuration in acidic media .
-
Racemization Risk : Prolonged exposure to strong acids or bases during deprotection can lead to epimerization at C2 or C3.
Analytical Validation
Critical techniques for verifying reaction outcomes include:
-
IR Spectroscopy : Confirms ester (νCO 1700–1750 cm⁻¹) and carboxylate (νCO 1550–1650 cm⁻¹) formation.
-
NMR : Distinguishes diastereomers via splitting patterns (e.g., δ 3.89 ppm for 2R vs. δ 4.00 ppm for 2S) .
Comparative Stability
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional groups. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Features and Modifications
The compound’s closest analogs differ in protecting groups, backbone substitutions, and stereochemistry. Below is a detailed comparison:
Table 1: Comparison of Structural and Physicochemical Properties
Biological Activity
3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid, also known as Cbz-amino-2-hydroxy-5-methylhexanoic acid, is a synthetic amino acid derivative that exhibits significant biological activity. Its unique structural features, including the benzyloxycarbonyl (Cbz) protecting group and hydroxyl functional group, contribute to its potential applications in biochemical research and medicinal chemistry.
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.33 g/mol
- Density : 1.137 g/cm³ (predicted)
- Boiling Point : 457.7 °C (predicted)
- Flash Point : 230.6 °C (predicted)
Biological Activity
The biological activity of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the benzyloxycarbonyl group allows for selective binding, enhancing its utility in drug design and development.
The compound may function as an enzyme inhibitor, influencing metabolic pathways by modulating enzyme activity. Its structure enables it to participate in various biochemical reactions, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Research Findings
Numerous studies have investigated the biological implications of this compound:
- Enzyme Inhibition : Research has shown that derivatives of benzyloxycarbonyl amino acids can inhibit specific enzymes, providing insights into their potential therapeutic roles .
- Protein-Ligand Interactions : Techniques such as surface plasmon resonance have been employed to measure the binding affinity of this compound towards various biological targets, revealing its potential in drug development .
- Therapeutic Applications : The compound has been explored for its role in synthesizing pharmaceutical agents, particularly as a precursor for developing novel drugs targeting metabolic disorders .
Case Studies
Several case studies highlight the compound's biological activity:
- Case Study 1 : A study demonstrated that Cbz-amino acids could effectively inhibit proteases involved in viral replication, suggesting a role in antiviral therapy .
- Case Study 2 : Research on the binding interactions of Cbz-amino acids with specific receptors indicated potential applications in modulating signal transduction pathways relevant to cancer therapy.
Comparative Analysis
A comparison with related compounds can provide further insights into the unique properties of 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-BOC-(2R,3S)-2-Hydroxy-3-Amino-5-Methylhexanoic Acid | C14H27NO4 | Hydroxyl group influences solubility |
| 2-{[(Benzyloxy)carbonyl]amino}-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic Acid | C16H18F3N | Trifluoromethyl enhances lipophilicity |
| 2-{[(benzyloxy)carbonyl]amino}-3-(difluoromethyl)-3-hydroxy-2-methylhexanoic Acid | C15H20F2N | Difluoromethyl affects electronic properties |
Q & A
Q. What are the common synthetic routes for 3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Amino protection : Benzyloxycarbonyl (Cbz) groups are introduced via carbamate formation using benzyl chloroformate under alkaline conditions (pH 8–10) .
- Carboxylic acid activation : Coupling reagents like DCC (dicyclohexylcarbodiimide) or NHS (N-hydroxysuccinimide) are used to form active esters, enabling peptide bond formation .
- Hydroxyl group retention : Mild oxidizing agents (e.g., TEMPO/NaClO) or stereoselective reduction (e.g., NaBH₄ with chiral ligands) preserve the hydroxyl group during synthesis . Yield optimization requires precise pH control (6–8 for coupling steps) and inert atmospheres (argon/nitrogen) to prevent racemization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while chiral columns resolve enantiomeric excess .
- NMR : H and C NMR identify functional groups (e.g., Cbz-protected amine at δ 5.1–5.3 ppm; carboxylic acid at δ 12–13 ppm) .
- X-ray crystallography : Confirms absolute configuration and intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .
Q. What are the primary challenges in isolating intermediates during synthesis?
- Solubility issues : The polar carboxylic acid and hydrophobic Cbz group necessitate mixed solvents (e.g., THF/water) for extraction .
- Epimerization risk : Acidic or basic conditions during workup can alter stereochemistry; neutral pH and low temperatures (0–4°C) are critical .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound, and what catalysts improve stereochemical fidelity?
- Chiral auxiliaries : (S)-Proline-derived catalysts induce asymmetry during hydroxyl group formation, achieving >90% enantiomeric excess (ee) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .
- Kinetic control : Low temperatures (−20°C) and slow reagent addition favor thermodynamic product formation .
Q. What methodologies are recommended for evaluating its bioactivity in enzyme inhibition studies?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target enzymes (e.g., proteases), with dissociation constants (Kd) calculated via Langmuir isotherms .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) to distinguish competitive vs. non-competitive inhibition .
- Fluorescence quenching : Tryptophan residues in enzymes report conformational changes upon inhibitor binding (e.g., Stern-Volmer plots) .
Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may denature enzymes. Compare data using consistent solvent systems .
- Substrate specificity : Kinetic parameters (kcat/Km) vary with enzyme isoforms; validate models using recombinant proteins .
- Assay conditions : Standardize pH (7.4 for physiological studies) and cofactor concentrations (e.g., Mg²⁺ for ATP-dependent enzymes) .
Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?
- Fragment-based design : Replace the Cbz group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to modulate lipophilicity .
- Methyl group substitution : Introduce halogenated or branched alkyl chains at the 5-methyl position to assess steric effects on binding .
- Hydroxyl group modification : Acetylation or phosphorylation alters hydrogen-bonding capacity, impacting solubility and target engagement .
Q. What considerations differentiate in vivo vs. in vitro testing for pharmacokinetic (PK) studies?
- In vitro : Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- In vivo : Monitor plasma concentration-time profiles in rodent models to calculate bioavailability (F%) and half-life (t₁/₂). Microdialysis can assess blood-brain barrier penetration .
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .
Q. How does the compound’s mechanism of enzyme inhibition compare to structurally similar analogs?
- Competitive inhibition : The carboxylic acid mimics natural substrates, binding to active sites (e.g., angiotensin-converting enzyme inhibitors) .
- Allosteric modulation : The Cbz group stabilizes inactive enzyme conformations, as seen in HIV-1 protease inhibitors .
- Irreversible binding : Electrophilic derivatives (e.g., α,β-unsaturated esters) form covalent adducts with catalytic residues .
Q. What protocols ensure stability during long-term storage and handling?
- Storage : Lyophilized powder under argon at −80°C prevents hydrolysis of the Cbz group .
- pH control : Buffer solutions (pH 4–6) minimize degradation of the labile hydroxyl-carboxylic acid moiety .
- Light sensitivity : Amber vials and low-light conditions avoid photodegradation of the benzyloxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
